molecular formula C6H5FS B1676560 3-Fluorothiophenol CAS No. 2557-77-9

3-Fluorothiophenol

Cat. No. B1676560
CAS RN: 2557-77-9
M. Wt: 128.17 g/mol
InChI Key: ZDEUGINAVLMAET-UHFFFAOYSA-N
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Description

3-Fluorothiophenol, also known as 3-Fluorobenzenethiol, is a chemical compound with the linear formula FC6H4SH . It has a molecular weight of 128.17 . It was used in the synthesis of dibenzo[bc,fg]dithiapentalene .


Molecular Structure Analysis

The molecular structure of 3-Fluorothiophenol is represented by the linear formula FC6H4SH . It has a molecular weight of 128.17 and a monoisotopic mass of 128.009598 Da .


Physical And Chemical Properties Analysis

3-Fluorothiophenol has a density of 1.2±0.1 g/cm^3, a boiling point of 162.7±13.0 °C at 760 mmHg, and a vapor pressure of 2.8±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 38.3±3.0 kJ/mol and a flash point of 56.5±8.1 °C . Its index of refraction is 1.561, and it has a molar refractivity of 34.4±0.3 cm^3 .

Scientific Research Applications

Synthesis and Material Properties

3-Fluorothiophenol serves as a critical component in the synthesis of various polythiophene derivatives, demonstrating significant effects on material properties and applications. The incorporation of fluorine into the thiophene backbone, as seen in the synthesis of regioregular poly(3-alkyl-4-fluoro)thiophenes, leads to an increase in the polymer ionization potential without significantly changing the optical band gap. This fluorination results in enhanced aggregation tendencies due to a more co-planar backbone, improving charge carrier mobilities in field-effect transistors by up to five times compared to non-fluorinated polymers (Fei et al., 2015).

Sensing Applications

The versatility of fluorothiophene derivatives extends to sensing applications, where they are utilized for the detection of various analytes. For instance, oligothiophene-indenedione-based sensors, including fluorothiophene units, have shown rapid and highly sensitive detection of cyanide ions in water and food samples, as well as bioimaging capabilities in living cells (Guo et al., 2019). Furthermore, fluorothiophene-containing compounds are applied in the development of fluorescent sensors for explosives, highlighting their potential in security and environmental monitoring (Liu et al., 2013).

Electronic and Photovoltaic Devices

The electronic properties of conjugated polythiophenes can be finely tuned by incorporating 3-fluorothiophene units, as demonstrated in the synthesis and characterization of various copolymers. These modifications lead to altered electronic properties, such as shifts in HOMO levels, which are critical for the performance of organic photovoltaic devices (Homyak et al., 2016). Additionally, fluorinated thiophene derivatives contribute to the development of highly conductive and transparent polythiophene films, expanding their applicability in flexible and stretchable electronics (Vosgueritchian et al., 2012).

Chemical Sensing and Biomolecule Detection

3-Fluorothiophenol derivatives are instrumental in creating sensitive and selective sensors for biomolecules. Copolythiophene-derived sensors, for example, have been designed for the detection of lysophosphatidic acid, demonstrating high selectivity and sensitivity with applications in medical diagnostics and research (Lan et al., 2013).

Safety And Hazards

3-Fluorothiophenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor, and it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FS/c7-5-2-1-3-6(8)4-5/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEUGINAVLMAET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10180261
Record name m-Fluorobenzenethiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorothiophenol

CAS RN

2557-77-9
Record name 3-Fluorothiophenol
Source CAS Common Chemistry
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Record name m-Fluorobenzenethiol
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Record name m-Fluorobenzenethiol
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Record name m-fluorobenzenethiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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